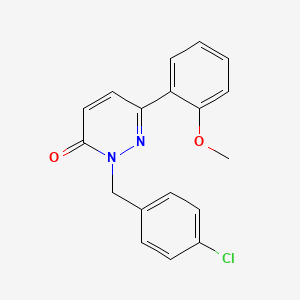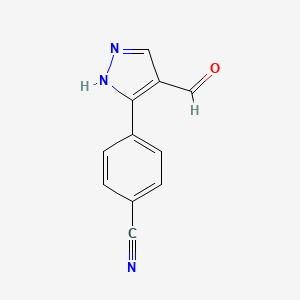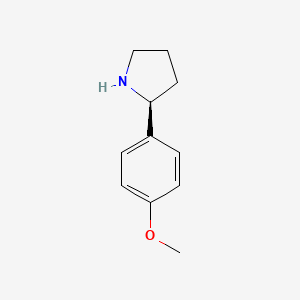
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Vue d'ensemble
Description
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is an organic compound that belongs to the quinoxaline family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. It is a white to light yellow solid that is insoluble in water but soluble in organic solvents .
Méthodes De Préparation
The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps of organic synthesis. One common method involves the condensation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with sulfonamide derivatives. The reaction conditions often require the use of glacial acetic acid as a solvent and heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Analyse Des Réactions Chimiques
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different analogs.
Common reagents used in these reactions include sulfuric acid, potassium nitrate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various bioactive compounds.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . Molecular docking studies have shown that the compound fits well within the active pocket of DPP-4, contributing to its inhibitory activity .
Comparaison Avec Des Composés Similaires
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Similar in structure but with different substituents that may alter its biological activity.
N,N-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Another derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific sulfonamide group, which imparts unique biological activities and makes it a valuable compound for research and development .
Propriétés
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORLVGAEOOXBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)


![N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2447487.png)
![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)

![1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2447493.png)
![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)
![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)
![2,3-Dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2447497.png)
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2447498.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2447500.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)

